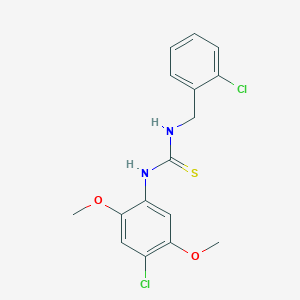
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, also known as CDB-4124, is a synthetic compound that belongs to the group of selective progesterone receptor modulators (SPRMs). It was first synthesized in 2001 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in various fields of medicine and biology.
Mecanismo De Acción
While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages and limitations for use in laboratory experiments. Some of the key advantages include:
1. High Potency: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a highly potent compound, with a low effective dose in vitro and in vivo.
2. Selective Activity: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has selective activity on the progesterone receptor, making it a useful tool for studying the role of progesterone signaling in various cellular and physiological processes.
3. Wide Range of Applications: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have potential applications in various fields of medicine and biology, making it a versatile compound for research.
Some of the limitations of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea include:
1. Limited Availability: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic compound that is not readily available in the market, and therefore, it may be difficult to obtain for research purposes.
2. Limited Stability: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has limited stability in solution, and therefore, it may require special storage and handling conditions to maintain its activity.
3. Limited Understanding of
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea. Some of the key areas of focus include:
1. Clinical Trials: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has shown promising results in preclinical studies, and therefore, it may be a potential candidate for clinical trials in various fields of medicine, including reproductive medicine, cancer research, and neuroprotection.
2. Mechanistic Studies: While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying the effects of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea.
3. Drug Development: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has potential applications in various fields of medicine, and therefore, there is a need for the development of novel analogs and derivatives that can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic compound that has potential applications in various fields of medicine and biology. It acts as a selective progesterone receptor modulator, and has been shown to have anti-proliferative, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in laboratory experiments, N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages, including its high potency and selective activity. Future research should focus on elucidating the molecular mechanisms underlying its activity, and on developing novel analogs and derivatives that can improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea involves the reaction of 2-chlorobenzylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatography techniques to obtain the final compound in high purity.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been studied for its potential applications in various fields of medicine and biology. Some of the key areas of research include:
1. Reproductive Medicine: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have potent anti-proliferative and anti-inflammatory effects on human endometrial cells, making it a promising candidate for the treatment of endometriosis and other reproductive disorders.
2. Cancer Research: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
3. Neuroprotection: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea may act by reducing inflammation and oxidative stress in the brain.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea |
|---|---|
Fórmula molecular |
C16H16Cl2N2O2S |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-21-14-8-13(15(22-2)7-12(14)18)20-16(23)19-9-10-5-3-4-6-11(10)17/h3-8H,9H2,1-2H3,(H2,19,20,23) |
Clave InChI |
SGAUSRAECCUXKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)







![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)


![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)